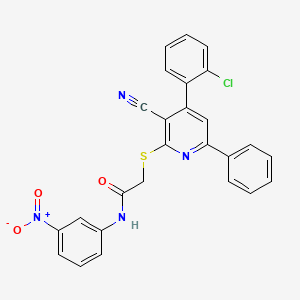
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with an ethyl group and a pyrimidinyl group. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
The synthesis of 1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of an appropriate amine with a suitable carboxylic acid derivative can lead to the formation of the pyrrolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
In industrial production, the synthesis of pyrrolidinones often involves the use of catalytic hydrogenation or oxidation reactions. For example, the hydrogenation of a pyrrole derivative in the presence of a metal catalyst such as palladium on carbon can yield the desired pyrrolidinone . Additionally, the oxidation of pyrrolidine derivatives using oxidizing agents like potassium permanganate or chromium trioxide can also lead to the formation of pyrrolidinones .
化学反応の分析
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with palladium on carbon can produce amines .
科学的研究の応用
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications across various fields:
作用機序
The mechanism of action of 1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives and pyrimidinyl-substituted compounds.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Pyrimidinyl-Substituted Compounds: These compounds contain a pyrimidinyl group and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-ethyl-4-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N3O2/c1-3-10-13-9(6-11(16)14-10)8-5-12(17)15(4-2)7-8/h6,8H,3-5,7H2,1-2H3,(H,13,14,16) |
InChIキー |
XPWVMSOFQQQIMN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=O)N1)C2CC(=O)N(C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


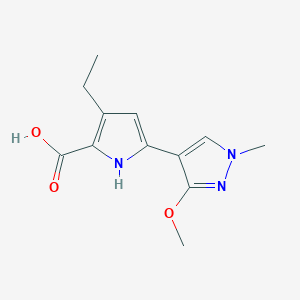

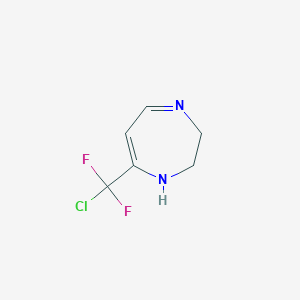
![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
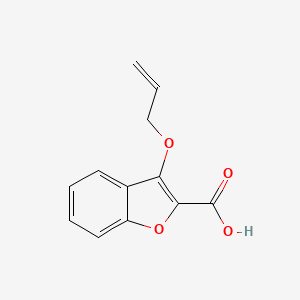

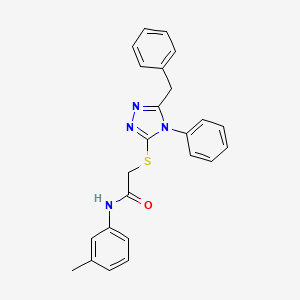
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)

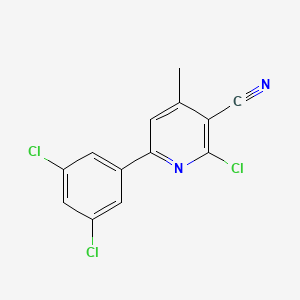
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
